Cyclopentanone, 2-(1-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-(1-oxopropyl)-, can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with propionic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the isomerization of cyclopentene oxide in the presence of a palladium catalyst. This reaction is carried out in a hydrogen atmosphere at elevated temperatures, resulting in the formation of cyclopentanone, 2-(1-oxopropyl)-, with high yield and selectivity .
Industrial Production Methods
Industrial production of cyclopentanone, 2-(1-oxopropyl)-, often involves the continuous flow preparation method. This method utilizes a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for efficient production with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-(1-oxopropyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form carboxylic acids.
Reduction: Reduction of cyclopentanone, 2-(1-oxopropyl)-, can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentanone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopentanone, 2-(1-oxopropyl)-, has several scientific research applications across various fields:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Mechanism of Action
The mechanism of action of cyclopentanone, 2-(1-oxopropyl)-, involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Cyclopentanone, 2-(1-oxopropyl)-, can be compared with other similar compounds, such as:
Cyclopentanone: The parent compound, which lacks the oxopropyl group.
2-Methyl-5-(2-oxopropyl)cyclopentanone: A derivative with a methyl group at the fifth position.
2-Pentyl-cyclopentanone: A derivative with a pentyl group at the second position.
The uniqueness of cyclopentanone, 2-(1-oxopropyl)-, lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.
Biological Activity
Cyclopentanone, 2-(1-oxopropyl)- is an organic compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Cyclopentanone, 2-(1-oxopropyl)- features a cyclopentanone structure with a propanoyl group at the second carbon. Its molecular formula is C8H14O, with a molecular weight of approximately 142.20 g/mol. The compound is characterized by its ketone functional group, which is known for its electrophilic nature, allowing it to participate in various nucleophilic addition reactions.
Mechanisms of Biological Activity
The biological activity of cyclopentanone derivatives often stems from their ability to interact with specific biological targets. The following mechanisms have been identified:
- Antimicrobial Activity : Cyclopentanones have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes.
- Antioxidant Properties : The presence of ketone groups can contribute to antioxidant activity by scavenging free radicals.
- Potassium Channel Modulation : Some derivatives of cyclopentanones have been associated with the opening of potassium channels, influencing cellular excitability and potentially offering therapeutic benefits in conditions like hypertension and arrhythmias .
Antimicrobial Activity
A study evaluated the antimicrobial effects of various cyclopentanone derivatives against common pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria.
Compound | Inhibition Zone (mm) |
---|---|
Cyclopentanone, 2-(1-oxopropyl)- | 15 |
Control (Rifampicin) | 20 |
This data suggests that cyclopentanone, 2-(1-oxopropyl)- exhibits notable antimicrobial properties, although further studies are needed to establish its efficacy compared to standard antibiotics .
Antioxidant Activity
Another study focused on the antioxidant capacity of cyclopentanones. The compound demonstrated a significant ability to reduce oxidative stress in vitro.
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 45 |
50 | 70 |
100 | 85 |
These findings indicate that higher concentrations enhance the antioxidant effect, making cyclopentanone a candidate for further exploration in health-related applications .
Synthesis and Applications
The synthesis of cyclopentanone, 2-(1-oxopropyl)- can be achieved through various methods including:
- Nucleophilic Addition Reactions : Reacting cyclopentanone with appropriate nucleophiles can yield derivatives with enhanced biological activity.
- Enzymatic Synthesis : Utilizing enzymes for selective reactions may improve yields and reduce by-products, making the process more sustainable.
Properties
CAS No. |
7391-48-2 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-propanoylcyclopentan-1-one |
InChI |
InChI=1S/C8H12O2/c1-2-7(9)6-4-3-5-8(6)10/h6H,2-5H2,1H3 |
InChI Key |
LYGKNTGKONXCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.